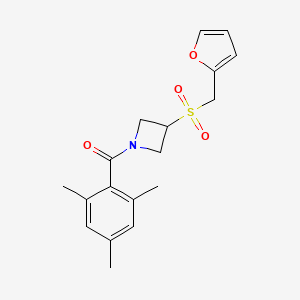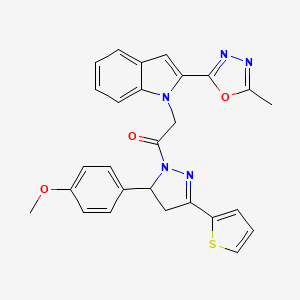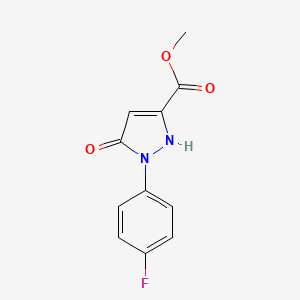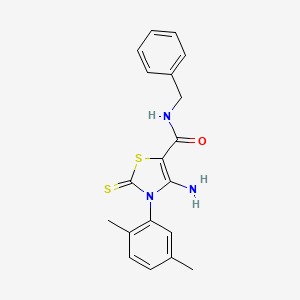![molecular formula C18H14F2N2O2 B2548758 1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione CAS No. 898454-02-9](/img/structure/B2548758.png)
1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione is a derivative of pyrazine dione, which is a class of compounds known for their potential biological activities. The presence of fluorine atoms on the phenyl rings may significantly influence the compound's properties and reactivity, as seen in related research on fluorinated pyrazine derivatives .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves the reaction of diones with various reagents. For instance, furan-2,3-diones can react with S-methylisothiosemicarbazide hydroiodide to yield novel triazine derivatives, or with diaminomaleonitrile to form pyrazine dicarbonitrile derivatives . Similarly, fluorinated pyrazine derivatives can be synthesized by incorporating fluorine atoms into the phenyl ring, which has been shown to enhance anticonvulsant potency in some cases . The synthesis of 3-amino-4-fluoropyrazoles, which are related to the compound , involves monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which can be further substituted with various functional groups. The introduction of fluorine atoms can affect the electronic distribution and steric hindrance within the molecule, potentially altering its reactivity and interaction with biological targets . The molecular structure of related compounds, such as 4H-thieno[3,4-c]pyrazole derivatives, has been studied for their biological activities, including antiinflammatory and analgesic effects .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions depending on their substituents. For example, thieno[3,4-b]pyrazines can be synthesized through reactions involving organocuprates and oxalyl chloride, leading to a variety of disubstituted analogues . The reactivity of these compounds can be further explored through electrochemical and pK(a) studies . Additionally, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a related compound, involves multiple steps including treatment with dichloromethyl methyl ether, methyl Grignard, and ethyl trifluoroacetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The introduction of fluorine atoms can increase the lipophilicity of the molecule, which may affect its solubility and permeability across biological membranes . The presence of substituents such as methyl or methoxy groups can also impact the compound's boiling point, melting point, and stability . The synthesis and properties of related compounds, such as benzo[a]pyrano[2,3-c]phenazine derivatives, have been explored for their fluorescent properties, which could be relevant for the compound .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of heterocyclic compounds, such as pyrazoles and pyrazolones, which are structurally similar to the query compound. These compounds are explored for their analgesic, anti-inflammatory, and antipyretic activities, alongside potential platelet antiaggregating activities comparable to acetylsalicylic acid (Menozzi et al., 1992).
Building Blocks in Medicinal Chemistry : The development of fluorinated pyrazoles bearing additional functional groups for further functionalization highlights their importance as building blocks in medicinal chemistry. These compounds serve as precursors for more complex molecules with potential therapeutic applications (Surmont et al., 2011).
Antioxidative Activity : Pyrazolyl-phthalazine-dione derivatives were synthesized and evaluated for their in vitro antioxidative activity using a stable DPPH radical. The study suggests that certain derivatives exhibit significant antioxidative potential, which could be beneficial in developing therapeutic agents against oxidative stress-related diseases (Simijonović et al., 2018).
Organic Synthesis and Chemical Properties
Regioselective Synthesis : Research into the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone offers insights into methodologies for producing compounds with specific substituent patterns. These synthetic routes have implications for creating molecules with tailored properties for various scientific applications (Song & Zhu, 2001).
Fluoride Ion Sensors : The synthesis of dipyrrolyl derivatives bearing electron-withdrawing groups for the specific binding of fluoride ions in organic solvents demonstrates the chemical versatility of fluorine-containing compounds. These findings contribute to the development of sensitive and selective sensors for environmental and biological applications (Ghosh et al., 2004).
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-12-5-6-15(10-16(12)20)22-8-7-21(17(23)18(22)24)11-13-3-2-4-14(19)9-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKRAHLOIAGHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)


![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)


![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)

![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2548687.png)
![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)


![N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2548698.png)